molecular formula C26H32FN3O3S B2928822 3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892770-55-7

3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No.: B2928822
CAS No.: 892770-55-7
M. Wt: 485.62
InChI Key: QRRBJIMLSKDROV-UHFFFAOYSA-N
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Description

3-((4-ethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Molecules

The compound is part of a broader class of fluoro-substituted benzothiazoles and quinolones, which have been synthesized for biological and pharmacological screening. These compounds, including variations with sulphonamido quinazolinyl imidazole structures, have shown potential in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. Such research underscores the versatility of this compound class in generating bioactive molecules with broad therapeutic applications (Patel et al., 2009).

Antimicrobial and Antibacterial Activities

The compound's structural relatives have been explored for their antimicrobial and antibacterial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from similar compounds have exhibited notable antifungal and antibacterial activities. This points towards the potential utility of the compound in developing new antibiotics and antimicrobial agents, especially against drug-resistant strains (Patel & Patel, 2010).

Enzyme Inhibition for Therapeutic Targets

The compound's framework has been utilized in designing inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT), indicating its potential in creating drugs targeting specific enzymes involved in disease pathways. Such inhibitors could have applications in treating diseases related to neurotransmitter regulation, showcasing the compound's relevance in neuromedical research (Grunewald et al., 2006).

Drug Development and Synthesis

In drug development, the structural motifs of this compound are instrumental in synthesizing broad-spectrum antibacterial agents effective against resistant organisms like MRSA. The research demonstrates the compound's role in the practical synthesis and optimization of potent antibacterial agents, highlighting its significance in addressing contemporary challenges in infectious disease management (Hashimoto et al., 2007).

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-4-11-30-18-25(34(32,33)20-9-7-19(5-2)8-10-20)26(31)21-16-22(27)24(17-23(21)30)29-14-12-28(6-3)13-15-29/h7-10,16-18H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRBJIMLSKDROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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